A Comprehensive Technical Guide to 3'-Desethoxy-drotaverine-d10: Identifiers, Properties, and Analytical Applications
A Comprehensive Technical Guide to 3'-Desethoxy-drotaverine-d10: Identifiers, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Desethoxy-drotaverine-d10 is the deuterated analog of 3'-Desethoxy-drotaverine, a metabolite of the antispasmodic drug Drotaverine.[1][2] Drotaverine, a structural analog of papaverine, functions as a selective phosphodiesterase-4 (PDE4) inhibitor, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.[2][3] It is used in the treatment of various spastic conditions, including those affecting the gastrointestinal and genitourinary tracts.[1] The study of its metabolites is crucial for understanding its pharmacokinetic profile, and the use of stable isotope-labeled internal standards, such as 3'-Desethoxy-drotaverine-d10, is essential for accurate quantification in biological matrices. This guide provides a detailed overview of the identifiers, properties, and analytical applications of this deuterated metabolite.
Chemical Identifiers and Properties
| Identifier | 3'-Desethoxy-drotaverine | 3'-Desethoxy-drotaverine HCl | 3'-Desethoxy-drotaverine-d10 |
| CAS Number | 85475-88-3[4][5][6][7] | 85475-87-2[8] | Not Available |
| Molecular Formula | C₂₂H₂₇NO₄[4][6] | C₂₂H₂₇NO₄.HCl[8] | C₂₂H₁₇D₁₀NO₄[9] |
| Molecular Weight | 369.45 g/mol [5][6] | 405.92 g/mol | 379.52 g/mol [9] |
| Synonyms | 5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol[4][5] | - | 5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol-d10[9] |
The Parent Compound: Drotaverine and its Metabolism
Drotaverine undergoes extensive hepatic metabolism, primarily through O-deethylation, leading to the formation of phenolic metabolites which are then conjugated with glucuronic acid.[3][10] In animal studies, particularly in rats, major metabolites have been identified as 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine.[1][2] Although "3'-Desethoxy-drotaverine" is not explicitly named as a major metabolite in the available literature, its structure suggests it is a product of O-deethylation at the 3' position of the benzylidene moiety.
Caption: Metabolic Pathway of Drotaverine.
The Role of Deuterated Internal Standards in Bioanalysis
The substitution of hydrogen with deuterium, a stable isotope, results in a compound that is chemically identical to the parent molecule but has a higher mass.[11] This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Advantages of Using Deuterated Standards:
-
Co-elution: The deuterated standard co-elutes with the analyte of interest, experiencing the same matrix effects and ionization suppression or enhancement.
-
Accurate Quantification: By adding a known amount of the deuterated standard to the sample, any variability in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification.[12]
-
Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions.
Caption: Bioanalytical Workflow Using a Deuterated Internal Standard.
Experimental Protocol: Quantification of 3'-Desethoxy-drotaverine in Human Plasma
This protocol outlines a general procedure for the quantification of 3'-Desethoxy-drotaverine in human plasma using 3'-Desethoxy-drotaverine-d10 as an internal standard.
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of 3'-Desethoxy-drotaverine (analyte) and 3'-Desethoxy-drotaverine-d10 (internal standard, IS) in methanol.
- Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations.
- Prepare a working solution of the IS at a concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.
- Vortex for 30 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and IS would need to be optimized.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
- Use a weighted linear regression for the calibration curve.
- Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Conclusion
3'-Desethoxy-drotaverine-d10 serves as an indispensable tool for the accurate quantification of its non-deuterated counterpart in biological matrices. While it may lack a dedicated CAS number, its identity is firmly established by its molecular formula and mass. Understanding its application within the broader context of Drotaverine metabolism and the principles of bioanalysis using stable isotope-labeled internal standards is critical for researchers in pharmacology and drug development. The methodologies outlined in this guide provide a framework for the robust and reliable measurement of this key metabolite, facilitating a deeper understanding of the pharmacokinetics of Drotaverine.
References
-
PubChem. Drotaverine. National Center for Biotechnology Information. [Link]
-
EFDA. Drotaverine-Hydrochloride-Tablets-80-mg_regulex-80_BDA-HEALTHCARE-PVT.-LTD..pdf. [Link]
-
Pharma Dost. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
Vargay, Z., Simon, G., Winter, M., & Szüts, T. (1980). Qualitative and quantitative determination of drotaverine metabolites in rat bile. European journal of drug metabolism and pharmacokinetics, 5(2), 69–74. [Link]
-
CRO Splendid Lab Pvt. Ltd. 3-Desethoxy-drotaverine-d10. [Link]
-
BioOrganics. 3'-Desethoxy-drotaverine. [Link]
-
Sahu, S., & Raparla, R. (2014). Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 567-573. [Link]
-
Axios Research. 3'-Desethoxy Drotaverine HCl. [Link]
-
Axios Research. Drotaverine-d10 HCl. [Link]
-
Knesl, P. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Technische Univ. Wien, Wien (Austria). [Link]
-
Cleanchem. Drotaverine | CAS No: 14009-24-6. [Link]
-
Uddin, M. J., Zulfiker, A. H., & Wahid, M. I. I. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Current Medicinal Chemistry, 32(24). [Link]
-
Harrison, D. P., Schrock, R. R., & Müller, P. (2023). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 14(1), 7467. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). Volume 12, Issue 2, January – February 2012; Article-025 ISSN 0976 – 044X. [Link]
-
Journal of Chemical and Pharmaceutical sciences. [Link]
-
Gall, Z., Hancu, G., Vlase, L., & Kelemen, H. (2014). Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 98, 111–116. [Link]
-
Raju, N. A., & Rao, J. V. (2011). Visible Spectrophotometric Methods for the Determination of Drotaverine Hydrochloride in Bulk and in Pharmaceutical Formulations. International Journal of Pharmacy and Technology, 3(2), 2496-2505. [Link]
-
precisionFDA. DROTAVERINE. [Link]
- Google Patents. (2022).
-
ClinicalTrials.gov. (2012). Drotaverine to Shorten the Length of Labor. [Link]
-
Naureen, S., & Fatima, A. (2021). Drotaverine Inhibitor of PDE4: Reverses the Streptozotocin Induced Alzheimer's Disease in Mice. Neurochemical research, 46(5), 1149–1161. [Link]
-
Găman, A. M., Găman, A. M., Moldovan, A., Vlase, L., & Szinicz, L. (2016). Drotaverine - a Concealed Cytostatic!. Archiv der Pharmazie, 349(12), 941–948. [Link]
-
Al-Mekhlafi, A. A., & Al-Qasoumi, S. I. (2024). DROTAVERINE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. ResearchGate. [Link]
Sources
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. efda.gov.et [efda.gov.et]
- 4. BioOrganics [bioorganics.biz]
- 5. 3’-Desethoxy-drotaverine | CymitQuimica [cymitquimica.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. 3'-Desethoxy Drotaverine HCl - CAS - 85475-87-2(HCl salt) | Axios Research [axios-research.com]
- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 10. benchchem.com [benchchem.com]
- 11. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 12. Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
